2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Formation of the Dioxidotetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.
Formation of the Thiophenylmethyl Intermediate: Thiophene is reacted with formaldehyde to form thiophen-2-ylmethyl alcohol.
Coupling Reaction: The final step involves the coupling of the three intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the phenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenolic derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and thermal stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Cell Signaling: It can be used to study cell signaling pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various pests and weeds.
Manufacturing: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
1,1-dioxidotetrahydrothiophene: An intermediate in the synthesis.
Thiophen-2-ylmethyl alcohol: Another intermediate in the synthesis.
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22ClNO4S2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22ClNO4S2/c1-13-8-16(9-14(2)19(13)20)25-11-18(22)21(10-17-4-3-6-26-17)15-5-7-27(23,24)12-15/h3-4,6,8-9,15H,5,7,10-12H2,1-2H3 |
InChI Key |
CZNQIGOLVGLLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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